REACTION_CXSMILES
|
COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:10])=CC=1.[F:23][C:24]1[CH:35]=[CH:34][C:27]([CH2:28][N:29]([CH3:33])[C:30](=O)[CH3:31])=[CH:26][CH:25]=1>C1(C)C=CC=CC=1>[F:23][C:24]1[CH:35]=[CH:34][C:27]([CH2:28][N:29]([CH3:33])[C:30](=[S:10])[CH3:31])=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN(C(C)=O)C)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purify the residue with a column chromatography (silica gel, 2% methylene chloride in hexanes, 100% methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN(C(C)=S)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 56.5% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |